(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(2,4-dimethylphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-3-6-13(11(2)7-10)9-14-8-12-4-5-12/h3,6-7,12,14H,4-5,8-9H2,1-2H3 |
InChI Key |
NKUSCFHGNWULKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2CC2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of cyclopropylmethyl alkyl amines, including derivatives such as (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine , generally involves the following key steps:
- Formation of cyclopropyl cyanide or substituted cyclopropyl cyanide intermediates.
- Reductive amination or hydrogenation of these intermediates with appropriate amines.
- Optional functional group transformations such as alkylation or condensation with aldehydes or ketones.
These steps are often catalyzed by hydrogenation catalysts and may involve free radical or nucleophilic substitution reactions.
Detailed Synthetic Route from Allylic Chlorides (Patent US3847985A)
A well-documented method for preparing cyclopropylmethyl alkyl amines involves a multi-step process starting from allylic chlorides, as described in patent US3847985A:
Radical Addition of Hydrogen Bromide to Allylic Chloride
- The allylic chloride (optionally substituted with C1-C4 alkyl groups) is reacted with hydrogen bromide in the presence of a free radical catalyst such as benzoyl peroxide.
- This produces the anti-Markownikoff product, 1-bromo-3-chloropropane, optionally substituted on the cyclopropyl ring.
- Reaction conditions: temperature range from -80°C to +200°C (preferably 0°C to +70°C), pressure 1 to 100 atm (preferably 1 to 10 atm).
Formation of Gamma-Chloronitrile
- The 1-bromo-3-chloropropane is then reacted with a metal cyanide (e.g., sodium cyanide) at reflux for about 3 hours.
- The mole ratio of 1-bromo-3-chloropropane to metal cyanide is critical, optimally around 1.25:1, to maximize yield and minimize by-products.
-
- The gamma-chloronitrile is treated with alkali metal hydroxide to yield cyclopropyl cyanide or its substituted analogs.
-
- Cyclopropyl cyanide is reacted with hydrogen and an alkyl amine under catalytic hydrogenation conditions to produce cyclopropylmethyl alkyl amines.
- Catalysts typically include Raney nickel or other hydrogenation catalysts.
- This step avoids the use of metal hydrides, simplifying handling and improving safety.
-
- The cyclopropylmethyl amine can be further reacted with ketones, aldehydes, or alcohols under hydrogenation to form N-alkylidene derivatives, which upon hydrogenation yield substituted cyclopropylmethyl alkyl amines.
- Alternatively, alkyl halides can be used in the absence of hydrogen for alkylation.
Summary Table of Reaction Conditions (Patent US3847985A):
| Step | Reactants | Catalyst/Conditions | Temperature (°C) | Pressure (atm) | Time | Notes |
|---|---|---|---|---|---|---|
| Radical addition | Allylic chloride + HBr | Benzoyl peroxide (free radical) | -80 to +200 (pref. 0 to +70) | 1 to 100 (pref. 1 to 10) | Variable | Anti-Markownikoff addition product |
| Cyanide substitution | 1-bromo-3-chloropropane + metal cyanide | Reflux in alcohol solvent (MeOH, EtOH) | 25 to 150 | Atmospheric | ~3 hours | Excess alkyl halide to avoid by-products |
| Hydroxide treatment | Gamma-chloronitrile + alkali hydroxide | Aqueous alkali hydroxide | Ambient/heat | Atmospheric | Variable | Forms cyclopropyl cyanide |
| Hydrogenation amination | Cyclopropyl cyanide + alkyl amine + H2 | Hydrogenation catalyst (e.g., Raney Ni) | Variable | Variable | Variable | Produces cyclopropylmethyl amines |
| Reductive amination/alkylation | Cyclopropylmethyl amine + aldehyde/ketone/alkyl halide | Hydrogen or absence of hydrogen | Variable | Variable | Variable | Forms substituted amines |
Reductive Amination with Cyclopropanealdehyde (Research Article, ACS J. Med. Chem. 2021)
A modern synthetic approach involves the reductive amination of amine precursors with cyclopropanealdehyde to introduce the cyclopropylmethyl moiety:
- Starting from aniline derivatives protected with suitable groups (e.g., Troc or Boc), the amine is reacted with cyclopropanealdehyde in the presence of a base such as sodium bicarbonate.
- The intermediate imine is then reduced using sodium borohydride to yield the cyclopropylmethyl amine derivative.
- Subsequent deprotection steps yield the target compound.
This method allows for the introduction of the cyclopropylmethyl group with stereochemical control and is compatible with various aromatic amines, including 2,4-dimethylphenyl derivatives.
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Reductive amination | Aniline derivative + cyclopropanealdehyde + NaHCO3 in THF/MeOH | 60°C | 2 hours | High |
| Reduction | NaBH4 addition at 0°C to room temp | 0–25°C | 1 hour | High |
| Protection/Deprotection | Boc2O protection and acid deprotection | Room temp | Overnight | High |
This route is advantageous for its mild conditions and high purity of products, suitable for pharmaceutical applications.
Catalytic Considerations
- Hydrogenation catalysts such as Raney nickel, palladium on carbon, or ruthenium complexes are commonly employed.
- Free radical initiators like benzoyl peroxide facilitate the initial formation of key intermediates.
- Reaction parameters such as temperature, pressure, and mole ratios are critical for optimizing yields and minimizing side products.
- Solvent choice (e.g., methanol, ethanol, toluene) affects reaction rates and selectivity.
Research Findings and Data Summary
| Parameter | Optimal Conditions/Findings | Source |
|---|---|---|
| Free radical catalyst | Benzoyl peroxide, UV light, or azo compounds | Patent US3847985A |
| Temperature range for radical addition | -80°C to +200°C (prefer 0°C to +70°C) | Patent US3847985A |
| Pressure range for radical addition | 1 to 100 atm (prefer 1 to 10 atm) | Patent US3847985A |
| Cyanide substitution ratio | 1-bromo-3-chloropropane to metal cyanide: 1.25:1 | Patent US3847985A |
| Hydrogenation catalyst | Raney Ni or similar | Patent US3847985A |
| Reductive amination temperature | 60°C | ACS J. Med. Chem. 2021 |
| Base for reductive amination | Sodium bicarbonate | ACS J. Med. Chem. 2021 |
| Yield of reductive amination | High yields (>75%) | ACS J. Med. Chem. 2021 |
Scientific Research Applications
(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Materials Science: The compound’s unique structural properties make it a candidate for the synthesis of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The 2,4-dimethylphenylmethyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1 N-((2,4-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine
This compound replaces the cyclopropylmethyl group with a naphthalen-1-yl moiety, significantly increasing aromatic surface area and lipophilicity. Its enantiomers were separated via chiral chromatography (Chiralcel® OD-H), with retention times of 5.85 min (+) and 6.41 min (-), highlighting stereochemical influences on chromatographic behavior .
2.1.2 (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 2059944-97-5) Here, the 2,4-dimethylphenyl group is replaced with a 2,4-dimethoxyphenyl substituent. The cyclopropylethyl chain introduces additional conformational flexibility compared to the cyclopropylmethyl group in the target compound .
2.1.3 (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine This analogue combines dimethoxy and dimethylphenyl groups on a single aromatic system (C₁₈H₂₃NO₂). The mixed substituents create a complex electronic environment, with methoxy groups increasing polarity and dimethyl groups contributing steric bulk. Such structural diversity could modulate binding affinities in receptor-ligand interactions .
2.1.4 [(2,4-Dimethylphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine (ZX-FH027315) The imidazole substituent introduces hydrogen-bonding capability and basicity, contrasting with the purely aliphatic/aromatic groups in the target compound.
2.1.5 Methyl(2-methylpropyl)amine (CAS 625-43-4) A simpler aliphatic amine (C₅H₁₃N, MW 87.16), this compound lacks aromaticity and cyclopropane rings.
Data Tables of Comparative Properties
| Compound Name | CAS/Catalogue ID | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine | 1019538-71-6 | Not provided* | Not provided* | Cyclopropylmethyl, 2,4-dimethylbenzyl | High lipophilicity; strained cyclopropane ring may enhance reactivity |
| N-((2,4-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine | Not provided | Not provided | Not provided | Naphthalen-1-yl, 2,4-dimethylbenzyl | Enantiomers separated (tR = 5.85 min and 6.41 min); increased aromatic surface area |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | 2059944-97-5 | C₁₄H₂₁NO₂ | 235.32 | 2,4-dimethoxyphenyl, cyclopropylethyl | Enhanced polarity due to methoxy groups; flexible cyclopropylethyl chain |
| (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine | Not provided | C₁₈H₂₃NO₂ | 285.38 | 2,4-dimethoxyphenyl, 2,6-dimethylphenyl | Mixed substituents create steric and electronic complexity |
| [(2,4-Dimethylphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine | ZX-FH027315 | C₁₅H₂₁N₃ | 243.35 | 2,4-dimethylphenyl, imidazole-propyl | Imidazole enables hydrogen bonding; propyl linker adds flexibility |
| Methyl(2-methylpropyl)amine | 625-43-4 | C₅H₁₃N | 87.16 | Methyl, isobutyl | Simple aliphatic structure; low molecular weight |
*Molecular formula and weight inferred from structural analogs.
Research Findings and Implications
Steric and Conformational Influences : Cyclopropane rings introduce strain, which may enhance reactivity or limit rotational freedom in the target compound compared to cyclopropylethyl or aliphatic analogs .
Biological Interactions : Imidazole-containing derivatives (e.g., ZX-FH027315) exhibit hydrogen-bonding capability, a critical feature for targeting enzymes or receptors .
Chromatographic Behavior : Enantiomeric separation (tR differences of 0.56 min) in naphthalene-containing analogs underscores the importance of chirality in pharmacological activity .
Biological Activity
(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C12H17N
- Molecular Weight : Approximately 189.30 g/mol
- CAS Number : 18977-45-2
The compound features a cyclopropylmethyl group attached to a dimethylphenyl moiety through a nitrogen atom. This unique structure may influence its chemical reactivity and biological properties significantly.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Properties :
- Derivatives with similar structures have shown significant antibacterial activity against Gram-positive bacteria.
- Minimum inhibitory concentrations (MIC) for related compounds were reported in the range of 32-128 µg/mL.
-
Antitumor Activity :
- Preliminary investigations suggest potential efficacy in inhibiting tumor growth through modulation of cell signaling pathways.
-
Neuropharmacological Effects :
- Studies indicate possible effects on anxiety-like behaviors in animal models, suggesting a role in neuropharmacology.
Antimicrobial Activity Case Study
A study conducted on related amine derivatives demonstrated their antibacterial effects against Staphylococcus aureus. The results indicated that compounds with similar structures exhibited MIC values ranging from 32 to 128 µg/mL, showcasing their potential as antimicrobial agents.
Antitumor Effects Case Study
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The compound appears to modulate key signaling pathways involved in cell growth and apoptosis.
Data Table: Summary of Biological Activities
Q & A
Q. How to design a stability study under physiological conditions?
- Methodology : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 6, 12, 24, and 48 hours. Analyze degradation products via LC-TOF-MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally related amines (e.g., benzyl derivatives) to identify stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
